Fosfructose trisodium
Description
Role as an Endogenous Metabolite
Fosfructose trisodium (B8492382) is the salt form of fructose-1,6-bisphosphate, a naturally occurring and vital intermediate in the glycolytic pathway. cymitquimica.comhmdb.ca Within the cell, the vast majority of glucose and fructose (B13574) are eventually converted into fructose 1,6-bisphosphate. hmdb.ca This conversion is a critical step in the breakdown of glucose to generate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. fiveable.me
The formation of fructose-1,6-bisphosphate from fructose-6-phosphate (B1210287) is catalyzed by the enzyme phosphofructokinase. fiveable.me This reaction is a key regulatory point in glycolysis. The levels of fructose-1,6-bisphosphate within the cell can influence the rate of the entire glycolytic pathway, thereby controlling energy production in response to the cell's needs. fiveable.me It also serves as an allosteric activator for other enzymes, such as pyruvate (B1213749) kinase, further highlighting its regulatory role. hmdb.cachembk.com
Beyond glycolysis, fructose-1,6-bisphosphate is also a crucial substrate in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. fiveable.mejournalssystem.com This dual role underscores its central importance in maintaining cellular energy homeostasis. fiveable.me
Historical Context of Research on Fructose Phosphates
The study of fructose phosphates dates back to the early 20th century with the pioneering work on glycolysis. Fructose 1,6-bisphosphate was historically known as the "Harden-Young ester," named after the biochemists who first identified it. wikipedia.org Early research focused on elucidating the sequential steps of glucose breakdown and the enzymes involved.
Over the decades, research has progressed from identifying these compounds as simple intermediates to understanding their complex regulatory functions. A significant body of work has been dedicated to the enzymes that metabolize fructose-1,6-bisphosphate, such as aldolase (B8822740), which cleaves it into two three-carbon sugars, and fructose-1,6-bisphosphatase, which is essential for gluconeogenesis. frontiersin.orgtaylorandfrancis.com The discovery of different classes and isoforms of these enzymes across various organisms has provided insights into their evolutionary history and tissue-specific functions. journalssystem.comfrontiersin.orgresearchgate.net
Significance in Contemporary Biochemical and Molecular Biology Studies
In modern research, fosfructose trisodium and its corresponding anion, fructose-1,6-bisphosphate, are indispensable tools. They are used to investigate the intricate regulation of metabolic pathways and their dysregulation in various diseases. cymitquimica.com
Metabolic Regulation: Contemporary studies continue to explore the allosteric effects of fructose-1,6-bisphosphate on various enzymes, revealing complex feedback mechanisms that control metabolic flux. fiveable.menih.gov For instance, high concentrations of ATP inhibit its formation, signaling an energy-replete state, while high levels of AMP stimulate its production during periods of low energy. fiveable.me
Cancer Metabolism: A significant area of current research is the role of fructose-1,6-bisphosphate metabolism in cancer. Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by high rates of glycolysis. frontiersin.org Research has shown that enzymes involved in the metabolism of fructose-1,6-bisphosphate, such as aldolase A (ALDOA) and fructose-1,6-bisphosphatase 1 (FBP1), are often dysregulated in various cancers and can serve as prognostic markers. nih.gov
Non-Enzymatic Functions: Recent research has uncovered "moonlighting" functions of enzymes related to fructose-1,6-bisphosphate, where they perform roles beyond their catalytic activity in metabolism. For example, aldolase has been implicated in cellular scaffolding, signaling, and transcription. frontiersin.org
Prebiotic Chemistry: Intriguingly, recent studies have shown that fructose 1,6-bisphosphate can be formed non-enzymatically from smaller sugar phosphates in ice, suggesting a potential role in the prebiotic origins of metabolic pathways. pnas.org
Iron Chelation: Fructose 1,6-bisphosphate has been shown to chelate iron (Fe(II)), which may prevent the formation of damaging reactive oxygen species. wikipedia.org This antioxidant property is an area of active investigation, particularly in the context of neurodegenerative diseases linked to iron accumulation. wikipedia.org
Interactive Data Table: Key Enzymes in Fosfructose Metabolism
| Enzyme | Function | Pathway(s) | Key Regulatory Aspects |
| Phosphofructokinase (PFK) | Catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. fiveable.me | Glycolysis | Activated by AMP; Inhibited by ATP and citrate. fiveable.me |
| Fructose-1,6-bisphosphate Aldolase (FBA) | Catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). journalssystem.comfrontiersin.org | Glycolysis, Gluconeogenesis, Calvin Cycle | Exists in different classes (I, IA, II) with varying characteristics. frontiersin.org Also exhibits non-enzymatic "moonlighting" functions. frontiersin.org |
| Fructose-1,6-bisphosphatase (FBPase) | Catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. taylorandfrancis.com | Gluconeogenesis | A key regulatory enzyme in glucose synthesis. Its deficiency leads to impaired gluconeogenesis. taylorandfrancis.com |
| Fructose-1,6-bisphosphate Aldolase/Phosphatase (FBA/P) | A bifunctional enzyme found in many archaea that catalyzes both the aldol (B89426) condensation and the dephosphorylation steps. journalssystem.com | Gluconeogenesis | Thought to be an ancestral gluconeogenic enzyme. journalssystem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;hydron;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate;octahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMXRRGJJDMPRT-PESUWTOCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H27Na3O20P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81028-91-3 | |
| Record name | Fosfructose trisodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSFRUCTOSE TRISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463VBZ2YVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Biosynthetic Pathways of Fosfructose Trisodium
Laboratory Synthesis Methodologies
The laboratory synthesis of Fosfructose trisodium (B8492382) is a multi-step process that begins with the specific phosphorylation of a fructose (B13574) precursor, followed by neutralization and crystallization to isolate the final salt product.
The core of the synthesis is the enzymatic phosphorylation of fructose 6-phosphate. This reaction is a critical control point in the natural glycolytic pathway and is catalyzed by the enzyme phosphofructokinase-1 (PFK-1). wikipedia.org
The reaction proceeds as follows: D-fructose 6-phosphate + ATP → D-fructose 1,6-bisphosphate + ADP reactome.org
In this step, PFK-1 facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the C1 position of fructose 6-phosphate. khanacademy.org This conversion is a committed step in glycolysis, meaning it is essentially irreversible under cellular conditions. wikipedia.org The enzyme itself is a complex allosteric protein, and its activity can be influenced by concentrations of ATP and other molecules like fructose 2,6-bisphosphate, though for synthetic purposes, the focus is on driving the forward reaction. wikipedia.orgnih.gov The process requires precise control of reaction conditions, such as pH and temperature, to ensure optimal enzyme activity.
| Component | Role | Description |
|---|---|---|
| D-fructose 6-phosphate | Substrate | The starting sugar monophosphate that is to be phosphorylated. |
| Adenosine Triphosphate (ATP) | Phosphate Donor | Provides the phosphate group that is transferred to the substrate. |
| Phosphofructokinase-1 (PFK-1) | Enzyme (Catalyst) | Catalyzes the transfer of the phosphate group from ATP to the substrate. wikipedia.org |
| D-fructose 1,6-bisphosphate | Product | The desired bisphosphorylated sugar molecule. |
| Adenosine Diphosphate (B83284) (ADP) | Byproduct | The molecule remaining after ATP has donated a phosphate group. |
Following the enzymatic synthesis of fructose-1,6-bisphosphate, the resulting solution is acidic due to the two phosphate groups. To obtain Fosfructose trisodium, a carefully controlled neutralization reaction is performed. A sodium-containing base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), is incrementally added to the reaction mixture.
The purpose of this step is to deprotonate the acidic phosphate groups and replace the hydrogen ions with sodium ions, forming the stable trisodium salt. The pH of the solution is monitored closely throughout the addition of the base to ensure complete neutralization without causing degradation of the sugar phosphate. The final pH is typically adjusted to a neutral or slightly alkaline range.
The isolation and purification of this compound from the aqueous solution are achieved through crystallization. This process relies on creating a supersaturated solution from which the salt can precipitate in a crystalline form.
Concentration: The neutralized solution is first concentrated, typically under reduced pressure, to remove excess water. This controlled evaporation increases the solute concentration without requiring high temperatures that could degrade the compound.
Inducing Crystallization: Crystallization can be initiated by several methods. One common technique is cooling the supersaturated solution, which decreases the solubility of the salt. Alternatively, an anti-solvent, such as ethanol, can be added to the aqueous solution to reduce the solubility of the this compound and induce precipitation. google.com
Seeding: To promote the formation of uniform crystals and control crystal size, the supersaturated solution is often "seeded" with a small quantity of pre-existing this compound crystals. google.com
Recovery: Once crystallization is complete, the solid crystals are separated from the remaining liquid (mother liquor) by filtration or centrifugation. The recovered crystals are then washed, typically with a cold solvent mixture (e.g., water-ethanol), to remove residual impurities and dried under vacuum. googleapis.com
Industrial-Scale Production Methodologies
For larger-scale production, methods that are cost-effective and scalable are employed. These often involve biotechnological approaches using microorganisms.
Industrial production of this compound can be achieved through fermentation using microorganisms that have a high capacity for glycolysis, such as the yeast Saccharomyces cerevisiae or certain bacteria. nih.govresearchgate.net There are two primary strategies:
Whole-Cell Fermentation: Strains of microorganisms are selected or genetically modified to overproduce fructose-1,6-bisphosphate. These organisms are grown in large bioreactors on a nutrient-rich medium containing a primary carbon source like glucose. Under specific fermentation conditions, the cells accumulate high intracellular concentrations of glycolytic intermediates, including fructose-1,6-bisphosphate. The product is then extracted from the cells and purified.
Enzymatic Bioreactors: A more controlled approach involves using purified enzymes sourced from microorganisms. For instance, enzymes extracted from thermophilic bacteria like Bacillus stearothermophilus have been used for the enzymatic synthesis of fructose-1,6-bisphosphate in bioreactors. nih.gov This method avoids the complexities of cellular metabolism and simplifies purification. The process often incorporates an ATP regeneration system to continuously supply the ATP needed for the phosphorylation step, making the process more economically viable. nih.gov
Purification Strategies for this compound
Achieving high purity is essential for the final product. The primary purification challenge is separating fructose-1,6-bisphosphate from its precursor, fructose-6-phosphate (B1210287), and other anions like residual phosphates and ADP.
The most effective method for this separation is anion-exchange chromatography . nih.gov This technique separates molecules based on their net negative charge. Since fructose-1,6-bisphosphate has two phosphate groups, it carries a stronger negative charge at neutral pH than fructose-6-phosphate, which has only one.
The purification process involves:
Loading the crude mixture onto an anion-exchange column.
Washing the column to remove uncharged or weakly charged impurities.
Eluting the bound sugar phosphates using a salt gradient (e.g., increasing concentration of NaCl) or a pH gradient. Fructose-6-phosphate will elute first, followed by the more tightly bound fructose-1,6-bisphosphate.
Other chromatographic techniques, such as mixed-mode chromatography, have also been developed to separate sugar phosphates effectively. sielc.comsielc.com The purity of the final product is often verified using methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). sigmaaldrich.comsemanticscholar.org
| Technique | Principle of Separation | Application Notes |
|---|---|---|
| Anion-Exchange Chromatography | Separates molecules based on the strength of their negative charge. Fructose-1,6-bisphosphate (stronger charge) is retained more strongly than fructose-6-phosphate (weaker charge). nih.govresearchgate.net | Highly effective for separating sugar phosphates. Elution is typically achieved with a salt or pH gradient. |
| Mixed-Mode Chromatography | Combines two or more separation modes, such as anion exchange and reversed-phase, to achieve unique selectivity. sielc.com | Can provide high-resolution separation of very similar compounds like sugar phosphate isomers. sielc.com |
| Crystallization | Separates the product from soluble impurities by precipitating it as a solid crystal. | Primarily used as a final isolation and purification step after initial chromatographic purification. |
Biochemical Mechanisms of Action at the Cellular and Molecular Level
Modulation of Cellular Energy Metabolism
Fosfructose trisodium (B8492382) directly influences the central pathway of energy production in cells, particularly under conditions of limited oxygen availability.
Fosfructose trisodium can enter the glycolytic pathway, bypassing the initial energy-investment phases that consume adenosine (B11128) triphosphate (ATP). Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749). The free energy released in this process is used to form the high-energy molecules ATP and reduced nicotinamide adenine dinucleotide (NADH) khanacademy.org. By providing a downstream intermediate, fosfructose can fuel the "pay-off" phase of glycolysis, leading to the net production of ATP even when the initial steps of glycolysis may be inhibited. This is particularly crucial in anaerobic conditions where glycolysis is the primary source of ATP.
Under hypoxic or ischemic conditions, where oxygen supply is limited, cellular ATP production through oxidative phosphorylation is impaired. This compound has been shown to mitigate the loss of ATP in such stressful conditions. By stimulating anaerobic glycolysis, it provides a vital source of energy for the cell.
A study on primary cultures of astrocytes demonstrated that the presence of fructose-1,6-bisphosphate (FBP) in the culture medium during hypoxic conditions significantly reduced the loss of ATP. nih.govnih.gov This maintenance of ATP levels is crucial for preserving cellular functions and integrity during periods of oxygen deprivation. nih.gov
| Condition | Treatment | ATP Content (% of Normoxic Control) |
|---|---|---|
| Normoxia | Glucose | 100% |
| Hypoxia (18h) | Glucose | ~40% |
| Hypoxia (18h) | Glucose + 3.5 mM FBP | ~80% |
Data extracted from Gregory G.A., et al., Brain Research, 1990. nih.gov
A key step in the glycolytic pathway is the cleavage of fructose (B13574) 1,6-bisphosphate. The enzyme aldolase (B8822740) catalyzes the reversible reaction where fructose 1,6-bisphosphate is split into two three-carbon sugars: glyceraldehyde-3-phosphate (GADP) and dihydroxyacetone phosphate (B84403) (DHAP). khanacademy.orgreactome.orgresearchgate.net These two molecules are isomers and can be interconverted. Glyceraldehyde-3-phosphate directly continues down the glycolytic pathway to generate ATP. khanacademy.org By providing a direct source of these crucial intermediates, this compound ensures that the later, energy-producing steps of glycolysis can proceed.
Cytoprotective Mechanisms beyond Glycolytic Stimulation
Beyond its role in energy metabolism, this compound exhibits direct cytoprotective effects through mechanisms that are independent of its function as a glycolytic intermediate.
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, a process known as oxidative stress. Neutrophils, a type of white blood cell, produce ROS as part of the inflammatory response. However, excessive ROS production can lead to tissue damage. This compound has been implicated in the modulation of ROS. It is suggested that fructose 1,6-bisphosphate may act as an antioxidant by chelating ferrous iron (Fe(II)), which can catalyze the formation of ROS through Fenton chemistry. wikipedia.org By binding to Fe(II), it may prevent the generation of these damaging reactive species. wikipedia.org
| Condition | Treatment | ROS Production (Relative Units) |
|---|---|---|
| Control | - | 100 |
| Stimulated Neutrophils | - | 500 |
| Stimulated Neutrophils | Fructose-1,6-bisphosphate | Data Not Available in Tabular Format |
Note: While the antioxidant properties of fructose-1,6-bisphosphate are discussed in the literature, specific quantitative data from a single study on its direct effect on neutrophil ROS production could not be presented in a tabular format.
Cellular and subcellular membranes are vital for maintaining cellular structure and function. During events like ischemia and reperfusion, these membranes can become damaged, leading to cell death. This compound has been shown to have a membrane-stabilizing effect. This protective action is thought to be due to its interaction with the phospholipid bilayer of the cell membrane. By intercalating into the membrane, it may help to maintain its integrity and fluidity, thereby protecting the cell from injury.
| Condition | Treatment | Marker Leakage (%) |
|---|---|---|
| Control Liposomes | - | 5 |
| Stressed Liposomes (e.g., Hypoxia) | - | 50 |
| Stressed Liposomes (e.g., Hypoxia) | Fructose-1,6-bisphosphate | Data Not Available in Tabular Format |
Note: The membrane-stabilizing effects of fructose-1,6-bisphosphate have been reported, but specific quantitative data from a single study suitable for a tabular format on marker leakage from liposomes under stress was not available.
Maintenance of Xanthine Dehydrogenase/Oxidase Ratio
This compound, the trisodium salt of fructose-1,6-bisphosphate (FBP), plays a role in modulating the activity of xanthine oxidoreductase (XOR), an enzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XOD). nih.govnih.gov The conversion from the dehydrogenase form (XDH), which uses NAD+ as an electron acceptor, to the oxidase form (XOD), which uses molecular oxygen and produces reactive oxygen species (ROS), is a critical process in oxidative stress. nih.govmdpi.com
Research indicates that FBP can inhibit the conversion of xanthine dehydrogenase to xanthine oxidase. researchgate.net By maintaining the enzyme in its dehydrogenase state, this compound helps to limit the production of superoxide radicals, thereby contributing to the cellular antioxidant defense system. mdpi.comresearchgate.net This inhibitory action on the XDH to XOD conversion is a key component of its cytoprotective effects. researchgate.net
Allosteric Regulation of Key Metabolic Enzymes
This compound is a significant allosteric regulator, meaning it binds to enzymes at a site other than the active site to modulate their activity. This regulation is crucial for controlling the flow of metabolites through key pathways like glycolysis.
Phosphofructokinase-1 (PFK-1) Modulation
Phosphofructokinase-1 is a critical regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. stanford.edu Fosfructose itself is a potent allosteric activator of PFK-1. While it is the product of the reaction, its downstream metabolite, fructose-2,6-bisphosphate, is a powerful positive effector that stimulates PFK-1 activity, thereby promoting glycolytic flux. portlandpress.com This feed-forward activation ensures that once glycolysis is committed, the pathway can proceed efficiently. stanford.edu The activation of PFK-1 by its product's structural analog is a key control point that responds to the cell's energy needs.
Pyruvate Kinase (PK-M2) Activation
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate to pyruvate, which generates ATP. creative-proteomics.com this compound (as FBP) is a crucial allosteric activator of pyruvate kinase. stanford.educreative-proteomics.comyoutube.com This is a classic example of feed-forward activation; the product of an earlier step (the PFK-1 reaction) activates an enzyme downstream in the pathway. stanford.eduyoutube.com This activation ensures that the intermediates of glycolysis are smoothly processed to pyruvate, coordinating the rates of the early and late stages of the pathway. creative-proteomics.com
Allosteric Regulation by this compound (FBP)
| Enzyme | Effect of FBP | Mechanism | Metabolic Consequence |
|---|---|---|---|
| Phosphofructokinase-1 (PFK-1) | Activation (via F-2,6-BP) | Feed-forward stimulation | Increased glycolytic flux |
| Pyruvate Kinase (PK) | Activation | Feed-forward stimulation | Enhanced conversion of PEP to pyruvate and ATP generation |
NAD+-Dependent L-(+)-Lactate Dehydrogenase Activation
Certain isoforms of NAD+-dependent L-(+)-lactate dehydrogenase (LDH), which catalyze the reversible conversion of pyruvate to lactate (B86563), are allosterically activated by this compound (FBP). nih.govnih.gov This activation is particularly noted in lactic acid bacteria and some other organisms. nih.gov The binding of FBP to an allosteric site on the LDH enzyme induces a conformational change that enhances its catalytic activity. nih.govdntb.gov.ua Studies on LDH from Thermus caldophilus have shown that FBP binding alters the conformation of the bound coenzyme NAD+, which is essential for the enzyme's regulatory mechanism. nih.gov In Lactobacillus casei, FBP is an absolute requirement for LDH activity under neutral conditions. nih.gov
Acetate Kinase Inhibition
The effect of this compound on acetate kinase appears to be dependent on the specific organism and enzyme isozyme. Research on Lactococcus lactis has shown that fructose-1,6-bisphosphate inhibits the activity of both acetate kinase isozymes, AckA1 and AckA2. nih.gov This inhibition is consistent with a metabolic switch from homolactic to mixed-acid fermentation when the growth rate slows. nih.gov Conversely, studies on acetate kinase from Bacillus stearothermophilus indicate that FBP acts as an allosteric activator, stimulating the enzyme's reaction. nih.gov This suggests that the regulatory role of Fosfructose on acetate kinase is not universally conserved and is adapted to the specific metabolic context of the organism.
Organism-Dependent Regulation of Acetate Kinase by FBP
| Organism | Effect of FBP on Acetate Kinase | Reference |
|---|---|---|
| Lactococcus lactis | Inhibition | nih.gov |
| Bacillus stearothermophilus | Activation (Stimulation) | nih.gov |
Exploration of Antioxidant Properties
This compound exhibits cytoprotective properties that are linked to its ability to counteract oxidative stress through multiple mechanisms. researchgate.netnih.gov
One identified mechanism is its capacity to chelate ferrous iron (Fe(II)). wikipedia.org By binding to Fe(II), Fosfructose can prevent its participation in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals, thus acting as an antioxidant. wikipedia.org
Furthermore, studies have demonstrated that FBP can protect neurons against oxidative stress by preserving the levels of reduced glutathione (GSH), a crucial intracellular antioxidant. researchgate.net This protective effect is partly mediated by an increase in the activity of glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized state. researchgate.net The ability of FBP to decrease oxidative stress by limiting the production of free radicals and supporting endogenous antioxidant systems underscores its multifaceted protective role. nih.gov
Integration Within Central Metabolic Pathways
Dynamics within the Glycolytic Pathway
Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), releasing energy to form adenosine (B11128) triphosphate (ATP). Fructose-1,6-bisphosphate is a central molecule in this process, appearing in the "energy investment" phase of the pathway. khanacademy.org
Fructose-1,6-bisphosphate is a six-carbon sugar phosphate (B84403) that serves as a critical intermediate in the glycolytic pathway. fiveable.me It is formed in the third step of glycolysis from fructose-6-phosphate (B1210287) by the enzyme phosphofructokinase-1 (PFK-1), a reaction that consumes one molecule of ATP. khanacademy.org The formation of fructose-1,6-bisphosphate is a committed step in glycolysis; once formed, the molecule is destined to proceed through the remainder of the pathway. fiveable.me
This unstable molecule is subsequently cleaved by the enzyme aldolase (B8822740) into two three-carbon molecules: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). khanacademy.orgaging-us.com DHAP is then converted into G3P, meaning that one molecule of fructose-1,6-bisphosphate yields two molecules of G3P, which continue through the energy-releasing phase of glycolysis. khanacademy.org Beyond glycolysis, fructose-1,6-bisphosphate can also influence other metabolic routes, such as the pentose (B10789219) phosphate pathway. researchgate.net
The rate of the glycolytic pathway, or glycolytic flux, is tightly regulated to meet the cell's energy demands. The formation of fructose-1,6-bisphosphate is a primary control point. fiveable.me The enzyme responsible for its synthesis, PFK-1, is the most important regulatory enzyme of glycolysis. khanacademy.org PFK-1 activity is modulated allosterically by various metabolites that signal the cell's energy status. High levels of ATP and citrate, which indicate abundant energy, inhibit PFK-1, slowing glycolysis. libretexts.org Conversely, high levels of adenosine monophosphate (AMP) and adenosine diphosphate (B83284) (ADP), indicators of low energy, activate PFK-1. libretexts.org
The conversion of fructose-6-phosphate to fructose-1,6-bisphosphate is a key step that differs between glycolysis and its reverse pathway, gluconeogenesis. In glycolysis, this step is catalyzed by PFK-1 in an ATP-dependent and essentially irreversible reaction. researchgate.net In gluconeogenesis, the reverse reaction—the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate—is catalyzed by a different enzyme, fructose-1,6-bisphosphatase (FBPase). researchgate.netebi.ac.uk
This use of two distinct, independently regulated enzymes for the forward and reverse reactions allows for precise control over the direction of metabolic flux. wikipedia.org When the cell needs to generate energy, glycolysis is favored, and PFK-1 is active while FBPase is inhibited. When energy is plentiful and biosynthetic precursors are needed, gluconeogenesis is favored, with FBPase being active and PFK-1 inhibited. nih.gov This reciprocal regulation prevents a "futile cycle" where both enzymes are active simultaneously, which would result in the net hydrolysis of ATP. nih.gov In some organisms, a third enzyme, pyrophosphate-dependent phosphofructokinase (PFP), can catalyze a reversible interconversion using pyrophosphate instead of ATP. researchgate.netnih.gov
| Enzyme | Pathway | Reaction | Key Regulators |
| Phosphofructokinase-1 (PFK-1) | Glycolysis | Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP | Activators: AMP, ADP, Fructose-2,6-bisphosphateInhibitors: ATP, Citrate |
| Fructose-1,6-bisphosphatase-1 (FBP1) | Gluconeogenesis | Fructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi | Inhibitors: AMP, Fructose-2,6-bisphosphate |
| Pyrophosphate-dependent phosphofructokinase (PFP) | Glycolysis / Gluconeogenesis | Fructose-6-phosphate + PPi ⇌ Fructose-1,6-bisphosphate + Pi | Modulator: Fructose-2,6-bisphosphate |
Involvement in Gluconeogenesis
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. It is essentially the reverse of glycolysis, although it utilizes distinct enzymes at the irreversible steps to ensure thermodynamic feasibility and independent regulation.
Fructose-1,6-bisphosphatase-1 (FBP1) is a key rate-limiting enzyme in the gluconeogenic pathway. springermedicine.comnih.gov It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.govspringermedicine.com This reaction is the reverse of the step catalyzed by PFK-1 in glycolysis. wikipedia.org
The activity of FBP1 is tightly regulated to control the rate of gluconeogenesis. It is allosterically inhibited by AMP and fructose-2,6-bisphosphate. nih.govnih.gov High levels of AMP signal a low energy state in the cell, making it necessary to halt the energy-consuming process of gluconeogenesis and promote energy-producing glycolysis. nih.gov Fructose-2,6-bisphosphate is a powerful allosteric regulator that reciprocally controls PFK-1 and FBP1; it activates PFK-1 (promoting glycolysis) and inhibits FBP1 (hindering gluconeogenesis). wikipedia.orgnih.gov This coordinated regulation is crucial for maintaining glucose homeostasis. oup.com The loss or downregulation of FBP1 has been associated with the progression of various cancers, as it can lead to increased glycolytic flux. aging-us.comresearchgate.net
Contribution to Overall Cellular Energetics and ATP Homeostasis
The cycle of synthesis and breakdown centered around fructose-1,6-bisphosphate is fundamental to managing the cell's energy budget. The regulation of this cycle ensures that ATP is produced or consumed according to the immediate needs of the cell.
The regulation of the enzymes PFK-1 and FBP1 by the cell's energy indicators, such as the ATP/AMP ratio, directly links the glycolytic/gluconeogenic flux to ATP homeostasis. nih.gov When ATP levels are high, PFK-1 is inhibited, slowing the consumption of glucose for energy. When ATP levels are low (and AMP levels are high), PFK-1 is activated, and FBP1 is inhibited, stimulating glycolysis to replenish ATP supplies. nih.gov Fosfructose has been studied for its potential to stimulate anaerobic glycolysis, which generates ATP under ischemic (low oxygen) conditions. medchemexpress.commedchemexpress.cnimmunomart.org By modulating the key control point of glycolysis, the cell can efficiently maintain its energy balance, ensuring a steady supply of ATP to power cellular activities.
Metabolic Flux Analysis Applications Utilizing Fosfructose Trisodium (B8492382)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comnih.gov A common technique in MFA involves the use of stable isotope-labeled substrates, such as those containing Carbon-13 (¹³C), to trace the flow of atoms through metabolic networks. creative-proteomics.comhumanmetabolome.compharmacyfreak.com By measuring the isotopic labeling patterns of downstream metabolites, researchers can deduce the relative contributions of different pathways to cellular metabolism. mdpi.comcreative-proteomics.com
Fosfructose trisodium, as a salt of fructose-1,6-bisphosphate (FBP), can be utilized in MFA studies, particularly in its ¹³C-labeled form. Introducing labeled FBP directly into a biological system allows for the precise investigation of metabolic activities downstream of its point of entry in glycolysis. This approach is valuable for dissecting complex metabolic networks and understanding regulation at key metabolic branch points.
Detailed Research Findings
While direct MFA studies explicitly detailing the use of "this compound" are not extensively documented in publicly available research, the principles of MFA support its application by considering its active component, fructose-1,6-bisphosphate. Research in the field often focuses on the labeled substrate itself. The application of labeled FBP is particularly insightful for several reasons:
Bypassing Upper Glycolysis: Introducing labeled FBP allows researchers to bypass the initial, often heavily regulated, steps of glycolysis (i.e., glucose transport, hexokinase, and phosphofructokinase activities). This focuses the analysis on the lower portion of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, providing a clearer picture of fluxes in these central carbon pathways without the confounding variable of upper glycolytic regulation.
Probing Enzyme Reversibility: MFA can reveal the bidirectionality of enzymatic reactions. For instance, the observation of specific labeling patterns in FBP after feeding cells a ¹³C-glucose tracer can indicate the presence of reverse flux through the aldolase and triose phosphate isomerase enzymes. mdpi.com Conversely, introducing labeled FBP can directly probe the flux towards fructose-6-phosphate, quantifying the in vivo activity of fructose-1,6-bisphosphatase and elucidating futile cycling under specific conditions. asm.orgnih.gov
Assessing Pentose Phosphate Pathway (PPP) Activity: Labeled carbon atoms from FBP can be traced as they are metabolized through lower glycolysis to glyceraldehyde-3-phosphate (GAP). This intermediate is a key node connecting glycolysis and the PPP. Analyzing the scrambling of carbon labels in metabolites derived from GAP can help quantify the flux of carbons entering the PPP relative to the flux continuing through glycolysis. asm.org
Illustrative Data from Metabolic Flux Studies
To illustrate how data from such studies are presented, the following tables showcase hypothetical yet representative findings from a ¹³C-MFA experiment. In this scenario, two cell cultures are grown, one with labeled glucose and another with labeled fructose-1,6-bisphosphate, to probe the redistribution of metabolic fluxes.
Table 1: Relative Flux Distribution Through Central Carbon Metabolism
This table shows the percentage of carbon entering the respective pathways, normalized to the total substrate uptake rate.
| Metabolic Pathway | Condition 1: U-¹³C Glucose (%) | Condition 2: U-¹³C Fructose-1,6-Bisphosphate (%) |
| Glycolysis (Lower) | 100 | 100 |
| Pentose Phosphate Pathway (Oxidative) | 35 | 45 |
| TCA Cycle (Anaplerotic Entry) | 25 | 20 |
| Lactate (B86563) Production | 40 | 35 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Isotopologue Distribution in Key Metabolites
Isotopologues are molecules that differ only in their isotopic composition. Measuring their distribution in key metabolites provides detailed information about the pathway activities. The "M+n" notation indicates a molecule with 'n' additional mass units due to the incorporation of heavy isotopes (e.g., ¹³C).
| Metabolite | Isotopologue | Condition 1: U-¹³C Glucose (%) | Condition 2: U-¹³C Fructose-1,6-Bisphosphate (%) |
| Pyruvate | M+3 | 85 | 90 |
| M+2 | 10 | 8 | |
| M+1 | 5 | 2 | |
| Lactate | M+3 | 88 | 92 |
| M+2 | 9 | 6 | |
| M+1 | 3 | 2 | |
| Citrate | M+2 | 70 | 65 |
| M+3 | 15 | 20 | |
| M+4 | 10 | 10 |
Note: Data are hypothetical and for illustrative purposes, representing the percentage of the total pool of each metabolite.
These tables demonstrate how utilizing a labeled intermediate like fructose-1,6-bisphosphate can reveal subtle but significant shifts in metabolic flux distribution. frontiersin.org For example, the hypothetical increase in the oxidative PPP flux in Condition 2 could suggest that bypassing the regulatory control of phosphofructokinase leads to a greater allocation of carbon toward NADPH synthesis. Similarly, the changes in citrate isotopologues could indicate altered entry points or cycling within the TCA cycle. frontiersin.org Such detailed findings are crucial for understanding cellular physiology in various states, including disease and biotechnological production. creative-proteomics.com
Interactions with Biological Molecules and Systems
Metal Ion Chelation and its Biological Consequences (e.g., Calcium, Magnesium)
The molecular structure of fosfructose, with its two phosphate (B84403) groups, gives it the capacity to act as a chelating agent for divalent metal cations. This interaction is particularly significant with iron.
Iron (Fe(II)) Chelation : Fosfructose has been shown to bind and sequester soluble ferrous iron (Fe(II)). wikipedia.orgsmolecule.com The biological consequence of this chelation is a potent antioxidant effect. The oxidation of Fe(II) to insoluble Fe(III) can generate highly destructive reactive oxygen species through Fenton chemistry. By binding Fe(II), fosfructose can prevent this electron transfer, thereby protecting cells from oxidative damage. wikipedia.org This mechanism is of research interest in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, which have been associated with deposits of iron in the brain. wikipedia.org
Interaction with Magnesium (Mg(II)) : While not a classic chelation effect for sequestration, the interaction with magnesium ions is crucial for the biological activity of fosfructose. Many enzymes that bind fosfructose, either as a substrate or an allosteric regulator, require magnesium (or manganese) as a cofactor for catalysis. smolecule.comwikipedia.org For instance, the enzyme fructose-1,6-bisphosphatase requires divalent metal ions like Mg²⁺ to hydrolyze fosfructose. wikipedia.orgebi.ac.uk In this context, the phosphate groups of fosfructose coordinate with these metal ions within the enzyme's active site, facilitating the catalytic reaction.
Interaction with Biological Macromolecules and Protein Stabilization
Fosfructose interacts directly with numerous enzymes and proteins, influencing their conformation, stability, and function. This binding, whether at an active site or a distant allosteric site, is a critical aspect of its regulatory role. The binding of a ligand like fosfructose can induce conformational changes that stabilize a protein in either an active or inactive state.
A primary example is its interaction with the glycolytic enzyme aldolase (B8822740). Fosfructose is the natural substrate for aldolase, which cleaves it into two triose phosphates. wikipedia.org The binding of fosfructose to the enzyme's active site is a fundamental step that stabilizes the enzyme-substrate complex, allowing catalysis to proceed. Even mutant forms of aldolase that are catalytically defective can still bind to fosfructose, demonstrating the specific and stable interaction between the two molecules. researchgate.netnih.gov This interaction is not only crucial for glycolysis but also serves as a sensing mechanism for glucose availability, linking metabolism to major signaling pathways. nih.gov
Influence on Biological Systems through Complex Formation
Fosfructose exerts significant influence over cellular functions by modulating the formation and disruption of multi-protein complexes. Its presence or absence can act as a switch, dictating the assembly of larger molecular structures that regulate key biological processes.
The most well-documented example is the regulation of the AMP-activated protein kinase (AMPK) signaling pathway. dundee.ac.uk In this system, the glycolytic enzyme aldolase functions as a sensor for fosfructose levels. nih.govnih.gov
In the absence of fosfructose (e.g., during glucose starvation), aldolase is unbound and promotes the assembly of a large protein complex on the lysosomal surface. This complex includes v-ATPase, ragulator, axin, and the key upstream kinase LKB1, which then activates AMPK. researchgate.netnih.gov
In the presence of fosfructose , it binds to aldolase, causing a conformational change that leads to the disruption of this large activating complex. researchgate.netnih.gov
This mechanism illustrates how fosfructose, by binding to a single protein, can control the formation of a multi-component complex, thereby influencing a central pathway that governs cellular energy homeostasis. Similarly, the chelation of iron by fosfructose results in a fosfructose-iron complex that prevents the ion from participating in oxidative reactions, demonstrating influence through small molecule-ion complex formation. wikipedia.org
Role in Specific Cellular Signaling Pathways (e.g., AMPK Enzyme Complex Pathway)
Fosfructose plays a pivotal role in cellular energy sensing through its regulation of the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master regulator of metabolism, switching on catabolic pathways to generate ATP when energy is low and switching off anabolic, energy-consuming pathways.
Traditionally, AMPK is activated by high cellular ratios of AMP/ATP or ADP/ATP. However, research has revealed an alternative, AMP-independent mechanism for AMPK activation that is directly controlled by fosfructose levels. researchgate.netnih.gov This pathway functions as a direct sensor of glucose availability.
The mechanism proceeds as follows:
Glucose Deprivation : When extracellular glucose levels are low, intracellular production of fosfructose via glycolysis decreases significantly. researchgate.net
FBP Sensor : The enzyme aldolase acts as the cellular sensor for fosfructose. nih.govnih.gov As fosfructose concentrations drop, it dissociates from aldolase.
Complex Assembly : Unbound aldolase promotes the formation of a lysosomal complex that brings AMPK into proximity with its upstream activating kinase, LKB1. researchgate.netnih.gov
AMPK Activation : LKB1 phosphorylates and activates AMPK. h1.co
This activation of AMPK initiates a cascade of events to restore energy homeostasis, such as increasing glucose uptake and fatty acid oxidation while inhibiting protein and lipid synthesis. This fosfructose-dependent mechanism demonstrates a direct link between glycolytic flux and the master energy regulator of the cell, operating independently of adenine nucleotide levels. nih.gov
Substrate and Inhibitor Roles in Enzymatic Reactions
Fosfructose trisodium (B8492382) is a versatile molecule within enzymatic reactions, functioning as a crucial substrate, a potent allosteric activator, and an inhibitor.
Substrate: As a central metabolite in glycolysis and gluconeogenesis, fosfructose is a primary substrate for two key enzymes:
Fructose-1,6-bisphosphate Aldolase : In glycolysis, aldolase catalyzes the cleavage of fosfructose into glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). wikipedia.org
Fructose-1,6-bisphosphatase (FBPase) : In gluconeogenesis, FBPase catalyzes the hydrolysis of fosfructose to fructose (B13574) 6-phosphate and inorganic phosphate. ebi.ac.uknih.gov
Allosteric Activator: Fosfructose acts as a critical feed-forward activator for several enzymes, signaling that the upper part of glycolysis is active and preparing downstream pathways.
Pyruvate (B1213749) Kinase : It is a potent allosteric activator of pyruvate kinase, the enzyme that catalyzes the final, rate-limiting step of glycolysis. nih.govresearchgate.net This activation ensures that the flow through the glycolytic pathway is coordinated and efficient.
ADP-glucose pyrophosphorylase : In some bacteria, fosfructose activates this enzyme, which is involved in glycogen (B147801) synthesis. ianamericas.org
Pyrophosphate:Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP) : In plants, fosfructose can serve as an allosteric activator for PFP, an alternative enzyme to phosphofructokinase in the glycolytic pathway. nih.gov
Inhibitor: While more commonly known as a substrate and activator, fosfructose also has inhibitory roles.
Acetate Kinase : It has been identified as an inhibitor of acetate kinase.
The diverse roles of fosfructose in enzymatic reactions are summarized in the table below.
| Role | Enzyme | Pathway | Effect |
|---|---|---|---|
| Substrate | Fructose-1,6-bisphosphate Aldolase | Glycolysis | Cleaved into G3P and DHAP |
| Substrate | Fructose-1,6-bisphosphatase (FBPase) | Gluconeogenesis | Hydrolyzed to Fructose 6-Phosphate |
| Allosteric Activator | Pyruvate Kinase | Glycolysis | Increases enzyme's catalytic activity |
| Allosteric Activator | ADP-glucose pyrophosphorylase | Glycogen Synthesis (Bacteria) | Increases enzyme's catalytic activity |
| Allosteric Activator | Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase (PFP) | Glycolysis (Plants) | Increases enzyme's catalytic activity |
| Inhibitor | Acetate Kinase | Metabolism | Decreases enzyme's catalytic activity |
Preclinical Research Models and Methodologies
In Vitro Cellular and Biochemical Studies
In vitro studies have been fundamental in understanding the direct effects of fosfructose trisodium (B8492382) at the cellular and molecular level. These investigations have primarily focused on its role in cellular energy metabolism and its cytoprotective properties.
Cellular Energy Metabolism Assays
Fosfructose trisodium is a key intermediate in the glycolytic pathway, and its administration is hypothesized to enhance cellular energy production, particularly under anaerobic conditions. Various assays have been utilized to assess its impact on cellular energy metabolism.
Fructose-1,6-bisphosphate (FBP) has been shown to be a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. nih.gov Assays measuring PFK-1 activity in the presence of this compound have demonstrated its ability to stimulate the glycolytic pathway. nih.gov Furthermore, studies in cultured cells have shown that treatment with FBP can lead to increased intracellular levels of ATP. kobe-u.ac.jp For instance, in rat hippocampal slices, FBP treatment was found to slightly but significantly increase ATP levels in the presence of amyloid β-peptide induced neurotoxicity. nih.gov The measurement of ATP production rates in cell cultures, often utilizing techniques like the Seahorse XF Real-Time ATP Rate Assay, can provide quantitative data on the impact of this compound on both glycolytic and mitochondrial ATP generation. researchgate.netsartorius.com
A key aspect of these assays is the ability to monitor dynamic changes in glycolytic intermediates. The development of fluorescent biosensors for fructose-1,6-bisphosphate has enabled real-time monitoring of its concentration within single cells, providing insights into glycolytic flux in response to various stimuli. nih.govresearchgate.netpnas.org
Dose-Response Curve Determinations in Cell Cultures
Determining the optimal concentration range for the biological effects of this compound is crucial. Dose-response studies in cell cultures have been conducted to evaluate its efficacy and potential cytotoxicity.
In a study on rat hippocampal organotypic slice cultures, the neuroprotective effects of fructose-1,6-bisphosphate against N-methyl-d-aspartate (NMDA) excitotoxicity were found to be dose-dependent. Concentrations of 0.5, 1, and 1.5 mM FBP progressively decreased cell necrosis, with the highest concentration abolishing it. mdpi.com Another study on hippocampal slices exposed to amyloid β-peptide showed that FBP concentrations ranging from 1.7 mM to 10 mM significantly decreased cell death, although the effect was not strictly dose-dependent, with 3.5 mM showing optimal protection. kobe-u.ac.jpnih.gov In vitro studies on fibrotic lung fibroblasts demonstrated that FBP at concentrations of 0.6 and 1.25 mM could slow the proliferation rate of these cells. plos.org
These studies highlight the importance of establishing concentration-dependent effects to identify the therapeutic window for this compound.
| Cell/Tissue Model | Condition | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices | NMDA Excitotoxicity | 0.5, 1.0, 1.5 mM | Dose-dependent decrease in cell necrosis | mdpi.com |
| Rat Hippocampal Slices | Amyloid β-peptide Neurotoxicity | 1.7 - 10 mM | Significant decrease in cell death (optimal at 3.5 mM) | kobe-u.ac.jpnih.gov |
| Fibrotic Lung Fibroblasts | In vitro culture | 0.6, 1.25 mM | Decreased cell proliferation | plos.org |
Spectrophotometric and Spectroscopic Analytical Methods
Various analytical techniques are employed to quantify this compound and its metabolites in biological samples.
Spectrophotometry: UV-Vis spectrophotometry has been used for the determination of fructose-1,6-diphosphate (B8644906). nih.gov Methods have been developed for the analysis of fructose (B13574) and other sugars in various samples, which can be adapted for this compound. cabidigitallibrary.orgmt.com For instance, the enzymatic determination of glucose and fructose at a fixed wavelength of 340 nm is a common approach. mt.com
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying phosphorus-containing compounds. ³¹P NMR spectroscopy allows for the direct, non-invasive measurement of this compound and other phosphate-containing metabolites like ATP and phosphocreatine (B42189) in biological tissues and extracts. nih.govsartorius.comnih.gov This technique has been used to monitor the metabolic effects of fructose administration in rat organs in situ, revealing a rapid increase in sugar phosphates at the expense of inorganic phosphate (B84403) and ATP in the liver and kidney. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-ESI-MS) provides a highly sensitive and specific method for the separation and quantification of fructose-6-phosphate (B1210287) and fructose-1,6-bisphosphate. medscape.com
Application as a Labeled Substrate for Tracing Carbon Flow
The use of isotopically labeled this compound, particularly with ¹³C, allows for the tracing of its metabolic fate and its contribution to various metabolic pathways. By following the incorporation of the ¹³C label into downstream metabolites, researchers can map the flow of carbon from this compound.
Studies using ¹³C-labeled fructose have demonstrated the ability to trace its conversion to glucose and lactate (B86563) in hepatocytes. nih.gov This methodology can be applied to this compound to understand how it is utilized by different cell types and how it contributes to pathways such as glycolysis, the pentose (B10789219) phosphate pathway, and gluconeogenesis. nih.gov These tracer studies provide valuable information on the metabolic reprogramming induced by this compound under both normal and pathological conditions.
Ex Vivo Organ and Tissue Perfusion Models
Ex vivo organ perfusion models bridge the gap between in vitro cell culture studies and in vivo animal models. They allow for the investigation of the effects of this compound on intact organs in a controlled environment, mimicking physiological conditions more closely than cell cultures.
The isolated perfused rat heart is a widely used model to study the effects of this compound on myocardial ischemia-reperfusion injury. nih.govnih.gov In this model, the heart is removed from the animal and perfused with a nutrient-rich solution, allowing for the precise control of variables such as oxygen tension and drug concentration. Studies have shown that perfusion with fructose-1,6-bisphosphate can improve the recovery of cardiac function and reduce tissue damage following a period of ischemia. nih.gov
The isolated perfused rat liver model has been used to evaluate the protective effects of metabolic preconditioning with fructose against ischemia-reperfusion injury. Livers pre-treated with fructose showed improved oxygen consumption and higher hepatocyte viability after cold storage and reperfusion. nih.gov
The ex vivo lung perfusion (EVLP) model has been utilized to investigate the effects of fructose-1,6-diphosphate on acute lung injury induced by ischemia-reperfusion in rats. nih.govtmu.edu.tw This model allows for the assessment of lung function and injury parameters in an isolated setting. Pretreatment with FDP was found to significantly ameliorate lung injury in this model. nih.govtmu.edu.tw
| Organ Model | Species | Condition Studied | Key Findings with this compound | Reference |
| Isolated Perfused Heart | Rat | Ischemia-Reperfusion Injury | Improved functional recovery, reduced tissue damage | nih.gov |
| Isolated Perfused Liver | Rat | Ischemia-Reperfusion Injury | Improved oxygen consumption, increased hepatocyte viability | nih.gov |
| Ex Vivo Perfused Lung | Rat | Ischemia-Reperfusion Injury | Attenuated acute lung injury | nih.govtmu.edu.tw |
In Vivo Preclinical Animal Models (Non-Human Organisms)
In vivo animal models are essential for evaluating the systemic effects, efficacy, and safety of this compound in a whole-organism context. Various animal models of disease have been employed to investigate its therapeutic potential.
In a rat model of hemorrhagic shock , administration of fructose-1,6-diphosphate was shown to improve mean arterial pressure, survival rate, and metabolic parameters, suggesting a protective effect by improving tissue metabolism and preventing acidosis. plos.org
A neonatal rat model of hypoxia-ischemia has been used to assess the neuroprotective effects of fructose-1,6-bisphosphate. Systemic administration of FBP after the hypoxic-ischemic insult was found to reduce central nervous system injury. nih.gov
In a swine model of cardiac arrest , the cardioprotective effects of this compound could be investigated. nih.gov Such large animal models are valuable for their physiological similarity to humans.
Furthermore, in a mouse model of chronic constriction injury-induced neuropathic pain , fructose-1,6-bisphosphate demonstrated analgesic effects. mdpi.com In a mouse model of bleomycin-induced pulmonary fibrosis, FBP treatment improved lung function and reduced collagen deposition. plos.org
These in vivo studies provide crucial evidence for the potential therapeutic applications of this compound in a range of pathological conditions.
| Animal Model | Species | Condition Studied | Key Findings with this compound | Reference |
| Hemorrhagic Shock | Rat | Systemic Ischemia/Hypoperfusion | Improved survival, blood pressure, and metabolic parameters | plos.org |
| Neonatal Hypoxia-Ischemia | Rat | Brain Injury | Reduced central nervous system injury | nih.gov |
| Chronic Constriction Injury | Mouse | Neuropathic Pain | Analgesic effect | mdpi.com |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Lung Fibrosis | Improved lung function, reduced collagen deposition | plos.org |
Ischemia-Reperfusion Injury Models (e.g., Rat Models)
Ischemia-reperfusion (I/R) injury, a paradoxical exacerbation of cellular dysfunction and damage upon restoration of blood flow to previously ischemic tissue, is a major focus of this compound research. Rat models are commonly employed to mimic this condition in various organs.
In a study investigating myocardial I/R injury, fructose-fed rats demonstrated significant protection against damage. nih.gov These animals, when subjected to 30 minutes of myocardial ischemia followed by 4 hours of reperfusion, exhibited a smaller infarct size compared to control rats. nih.gov This protective effect suggests that alterations in fructose metabolism may play a role in mitigating the deleterious effects of I/R.
Similarly, the protective effects of fructose-1,6-diphosphate (FDP), the active component of this compound, have been demonstrated in models of renal I/R injury. In one such model, rats subjected to 30 minutes of bilateral renal artery occlusion showed significant functional and histological protection when infused with FDP during the postischemic reperfusion period. jst.go.jp Treated rats displayed lower levels of blood urea (B33335) nitrogen (BUN) and creatinine, and higher inulin (B196767) clearance compared to control animals, indicating better preservation of kidney function. jst.go.jp
Furthermore, in a rat model of acute intestinal ischemia, FDP infusion was shown to decrease mortality and the extent of bowel infarction. jst.go.jp The proposed mechanisms for this protection include the provision of a substrate for anaerobic metabolism to the ischemic bowel via collateral pathways, as well as effects related to hemodilution and volume expansion. jst.go.jp
A review of available data on the protective effects of FDP in I/R injury highlights its ability to preserve high-energy metabolite concentrations during ischemia and reduce oxygen free radical damage upon reoxygenation in isolated rat hearts. nih.gov Hearts perfused with FDP showed higher levels of energy metabolites at the end of the anoxic period and reduced markers of oxidative stress, such as malondialdehyde, upon reperfusion. nih.gov
| Organ System | Model | Key Findings with this compound (FDP) Treatment | Reference |
|---|---|---|---|
| Myocardial | Fructose-fed rats with I/R | Reduced infarct size compared to control rats. | nih.gov |
| Renal | Bilateral renal artery occlusion | Lower BUN and creatinine; higher inulin clearance; preserved renal histology. | jst.go.jp |
| Intestinal | Superior mesenteric artery occlusion | Decreased mortality and bowel infarction. | jst.go.jp |
| Cardiac (isolated heart) | Anoxia and reoxygenation | Higher concentrations of energy metabolites; reduced malondialdehyde. | nih.gov |
Studies on Erythrocyte Function (e.g., Sickle Red Blood Cells)
The effects of this compound on erythrocyte function have been particularly investigated in the context of sickle cell disease. In vitro studies using red blood cells from patients with sickle cell anemia have demonstrated several potential benefits of FDP treatment. nih.gov
One key finding is the ability of FDP to increase intracellular levels of adenosine (B11128) triphosphate (ATP), a crucial molecule for cellular energy. nih.gov Furthermore, FDP has been shown to reduce the sickling of red blood cells in response to hypoxic conditions and to help already sickled cells recover their normal shape upon reoxygenation. nih.gov
Another important observation is the effect of FDP on red blood cell membrane integrity and flexibility. Treatment with FDP was found to reduce hemolysis and potassium release from stressed sickle red blood cells. nih.gov It also helps these cells maintain their flexibility and deformability, which is essential for their passage through narrow capillaries. nih.gov
| Parameter | Observed Effect of FDP | Reference |
|---|---|---|
| Intracellular ATP Levels | Increased | nih.gov |
| Hypoxia-Induced Sickling | Reduced | nih.gov |
| Recovery of Sickled Cells | Promoted upon reoxygenation | nih.gov |
| Hemolysis and Potassium Release | Reduced | nih.gov |
| Cell Flexibility and Deformability | Maintained | nih.gov |
Organ-Specific Ischemia Studies (e.g., Myocardial, Hepatic, Renal, Intestinal, Cerebral Ischemia)
Beyond the general I/R models, preclinical research has delved into the effects of this compound in ischemia affecting specific organs.
Myocardial Ischemia: In isolated rat hearts subjected to anoxia and reoxygenation, perfusion with FDP led to higher concentrations of energy metabolites at the end of the anoxic period and a reduction in markers of cellular damage, such as lactate dehydrogenase release, upon reperfusion. nih.gov
Hepatic Ischemia: A comparative study in rats evaluated the efficacy of FDP as a preservation solution for livers subjected to cold ischemia, comparing it to the standard histidine-tryptophan-ketoglutarate (HTK) solution. nih.govscienceopen.com The results indicated that FDP showed better performance in terms of nitrate (B79036) levels and aspartate aminotransferase, suggesting a protective effect on hepatocytes and better endothelial function. nih.govscienceopen.com
Renal Ischemia: As previously mentioned, studies in rats have shown that FDP administered after an ischemic insult provides significant functional and histological protection from renal damage. jst.go.jp
Intestinal Ischemia: In a rat model of intestinal ischemia, treatment with FDP was found to prevent reperfusion injury and death. nih.gov The protective mechanism is thought to involve the enhancement of anaerobic metabolism during ischemia and the inhibition of oxygen free radical production by neutrophils upon reperfusion. nih.gov
Cerebral Ischemia: The role of fructose and its phosphorylated derivatives in cerebral ischemia is complex. While some studies suggest a neuroprotective role for FDP, others indicate that high fructose intake could be detrimental. In a rat model of microsphere-induced cerebral ischemia, treatment with FDP attenuated behavioral alterations and ameliorated blood-brain barrier dysfunction. nih.gov In another study using a pig model of ischemic brain injury, FDP was found to support cerebral energy metabolism. nih.gov However, a study on a rat model of forebrain ischemia suggested that FDP did not significantly alter brain high-energy phosphate metabolism, indicating that its neuroprotective effects may be mediated by mechanisms other than augmented carbohydrate metabolism. nih.gov
Neuroprotection Studies in Models of Brain Injury
The neuroprotective potential of this compound has been explored in various models of brain injury. In vitro studies using rat hippocampal organotypic slice cultures have shown that FDP has neuroprotective effects against β-amyloid-induced neurotoxicity, a hallmark of Alzheimer's disease. kobe-u.ac.jp This protection is thought to be mediated, in part, by the preservation of ATP levels and the modulation of intracellular signaling pathways. kobe-u.ac.jp
Furthermore, FDP has been shown to ameliorate lipopolysaccharide-induced dysfunction of the blood-brain barrier in an in vitro model. nih.gov This effect was associated with the maintenance of junctional integrity and the downregulation of reactive oxygen species (ROS) production. nih.gov
In a Mongolian gerbil model of transient forebrain ischemia, administration of FDP before the resolution of the ischemic injury significantly reduced mortality and protected against hippocampal cell death. jst.go.jp
| Model | Key Findings with FDP Treatment | Reference |
|---|---|---|
| Rat hippocampal slices with β-amyloid | Decreased cell death; preservation of ATP levels. | kobe-u.ac.jp |
| In vitro blood-brain barrier model | Ameliorated dysfunction; maintained junctional integrity; reduced ROS production. | nih.gov |
| Mongolian gerbil transient forebrain ischemia | Reduced mortality; protected against hippocampal cell death. | jst.go.jp |
Comparative Analysis with Structural Analogs and Related Compounds
To better understand the specific therapeutic properties of this compound, preclinical studies have compared its efficacy to that of its structural analogs and other related compounds.
In a study on intestinal ischemia in rats, the effects of fructose-1,6-diphosphate (FDP) were compared to infusions of glucose and normal saline. The results showed that both FDP and glucose infusions increased survival after bowel ischemia, suggesting that the provision of a glycolytic substrate is a key mechanism of protection. jst.go.jp
A study on transient forebrain ischemia in Mongolian gerbils compared the neuroprotective effects of FDP with equivalent doses of fructose and fructose monophosphate. jst.go.jp The results demonstrated that only FDP provided a significant degree of protection against mortality and hippocampal cell loss, indicating that the diphosphate (B83284) form is crucial for its neuroprotective activity. jst.go.jp
In the context of liver preservation for transplantation, FDP has been compared to the standard HTK solution. nih.govscienceopen.com The findings suggested that FDP may offer superior protection in certain aspects, such as preserving endothelial function and reducing hepatocyte damage. nih.govscienceopen.com
Analytical Methodologies for this compound in Biological Matrices
The accurate quantification of this compound and its metabolites in biological matrices is essential for preclinical and clinical research. Various analytical methodologies have been developed for this purpose, with high-performance liquid chromatography (HPLC) being a cornerstone technique.
Several HPLC methods have been described for the separation and quantification of fructose-1,6-bisphosphate and related sugar phosphates. One method utilizes a mixed-mode column with a mobile phase of acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) buffer, allowing for the separation of fructose-1,6-bisphosphate from fructose-6-phosphate. nih.gov Detection can be achieved using a charged aerosol detector (CAD). nih.gov
Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for the analysis of this compound. An LC-ESI-MS (electrospray ionization) method has been developed for the identification and quantification of fructose-1,6-bisphosphate and fructose-6-phosphate. dntb.gov.ua This method uses a specific column and a gradient mobile phase to achieve separation, with detection performed by a mass spectrometer in negative polarity. dntb.gov.ua The method has been validated for accuracy, specificity, precision, and linearity. dntb.gov.ua
These analytical techniques are crucial for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of this compound and to correlate its concentration in biological fluids and tissues with its pharmacological effects.
Advanced Academic Research Directions and Prospective Studies
Deeper Elucidation of Novel Molecular Targets and Pathways
Recent research has begun to uncover that the influence of Fosfructose trisodium (B8492382) extends beyond its classical role as a glycolytic intermediate, suggesting it may function as a signaling molecule with specific protein targets. Thermal proteome profiling has been instrumental in identifying novel FBP-interacting proteins, revealing a chemical signaling role for FBP. nih.gov For instance, FBP has been shown to act as a phosphate (B84403) donor to activate phosphoglycerate mutase 1 (PGAM1), which suggests an intra-pathway feedback mechanism for glycolysis and cell proliferation. nih.gov At a molecular level, FBP can donate a phosphate group to the catalytic histidine residue of PGAM1. nih.gov
Further chemoproteomic profiling has identified the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) as a previously unknown interacting partner of FBP. researchgate.net FBP was found to have an inhibitory effect on ALDH2, leading to an increase in cellular reactive oxygen species (ROS) and mitochondrial fragmentation. researchgate.net This discovery points to a novel signaling axis involving FBP, ALDH2, and ROS that connects glycolytic flux with the regulation of cellular redox status. researchgate.net
Future research is anticipated to delve deeper into these and other potential molecular targets. Investigating the broader interactome of FBP in different cell types and under various physiological and pathological conditions will be crucial. Elucidating the downstream consequences of these interactions will provide a more comprehensive understanding of the signaling pathways modulated by Fosfructose trisodium.
Research into its Role in Modulating Immunological Responses
This compound has demonstrated significant immunomodulatory effects, positioning it as a subject of interest for research in inflammation and immunology. Studies have shown that FBP can attenuate experimental arthritis by activating the anti-inflammatory adenosinergic pathway. researchgate.net This mechanism involves the systemic generation of extracellular adenosine (B11128) and the subsequent activation of the adenosine receptor A2a (A2aR). researchgate.net The production of adenosine is dependent on the hydrolysis of extracellular ATP by ectonucleoside triphosphate diphosphohydrolase-1 (CD39) and ecto-5'-nucleotidase (CD73). researchgate.net
In the context of endotoxemia and liver injury, FBP has been found to prevent macrophage activation and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov This protective effect is associated with the modulation of K+ channels in macrophages, which inhibits their response to lipopolysaccharide (LPS). nih.gov Furthermore, FBP has been observed to decrease the proliferation of T-lymphocytes, suggesting an immunosuppressive role that could be relevant in conditions like sepsis. nih.govresearchgate.net The reduction in T-lymphocyte proliferation is accompanied by a decrease in the levels of soluble IL-2 receptors. nih.gov
Prospective studies in this area will likely focus on dissecting the precise molecular mechanisms underlying these immunomodulatory effects on different immune cell subsets, such as T-cells and macrophages. nih.govnih.gov Investigating its influence on cytokine profiles, immune cell signaling pathways, and its potential to resolve inflammation will be key areas of future research.
| Research Finding | Model System | Key Outcome |
| Attenuation of arthritis | Mouse models of arthritis | Reduction of articular hyperalgesia, joint swelling, neutrophil infiltration, and inflammatory cytokines (TNF, IL-6), with an increase in IL-10. researchgate.net |
| Prevention of endotoxemia and liver injury | Rat model of D-galactosamine-induced hepatitis | Prevention of liver parenchymal cell injury, reduction of inflammatory response, and inhibition of Kupffer cell activation. nih.gov |
| Decreased T-lymphocyte proliferation | Human peripheral blood mononuclear cells | Reduced proliferation of T-lymphocytes and decreased levels of soluble IL-2 receptors. nih.gov |
Investigation of its Utility as a Research Tool in Cancer Cell Metabolism
The altered metabolic landscape of cancer cells, particularly their reliance on glycolysis (the Warburg effect), makes this compound a valuable compound for cancer research. While not a direct therapeutic agent in this context, its role as a key glycolytic intermediate allows researchers to probe the intricacies of cancer cell metabolism. The enzyme that dephosphorylates FBP, fructose-1,6-bisphosphatase (FBPase), is a key regulator of gluconeogenesis and is often downregulated in cancer cells, which promotes glycolysis. nih.govnih.gov Studying the effects of modulating FBP levels or the activity of its related enzymes can provide insights into the metabolic vulnerabilities of cancer cells.
For instance, FBPase has been identified as a potential drug target in cancer therapy, and there is interest in restoring its activity in certain cancers. nih.gov Research into inhibitors of FBPase can also shed light on the metabolic adaptations of cancer cells. nih.govmdpi.com The development of fluorescent biosensors for FBP allows for real-time monitoring of its dynamics within living cancer cells, providing a powerful tool to study glycolytic flux in response to various stimuli or therapeutic interventions. nih.gov
Future research will likely involve using this compound in combination with other metabolic inhibitors to identify synthetic lethalities in cancer cells. Furthermore, its use in stable isotope tracing studies can help to map the metabolic fate of fructose-derived carbons in cancer cells, elucidating their contribution to biomass synthesis and energy production.
Exploration of Broader Cytoprotective Mechanisms in Diverse Cellular Stress Models
This compound has been shown to exert protective effects in a variety of cellular stress models, extending beyond its role in ischemia. researchgate.net Its cytoprotective mechanisms are multifaceted and appear to involve the maintenance of cellular energy levels, reduction of oxidative stress, and modulation of inflammatory responses. researchgate.net
In models of endotoxemia and liver injury, FBP has been shown to protect liver cells by reducing the inflammatory response and preventing macrophage activation. nih.gov It also demonstrates a protective effect against inflammatory pain by a mechanism dependent on adenosine production and activation of A1 receptors, rather than by modulating cytokine production. nih.gov
Prospective studies are needed to explore the full spectrum of its cytoprotective capabilities. Investigating its effects in models of neurodegeneration, drug-induced toxicity, and other forms of cellular stress could reveal novel protective pathways. Understanding how FBP modulates cellular resilience could lead to its application as a research tool to study stress response mechanisms.
| Cellular Stress Model | Protective Mechanism | Reference |
| Endotoxemia and Liver Injury | Inhibition of macrophage activation and TNF-α release. | nih.gov |
| Inflammatory Pain | Increased adenosine production and activation of A1 receptors. | nih.gov |
| General Ischemia/Hypoxia | Maintenance of ATP levels and reduction of oxidative stress. | researchgate.net |
Development of Advanced In Silico Modeling and Simulation Approaches
The study of this compound and its metabolic pathway is increasingly being supported by computational methods. In silico modeling and molecular dynamics simulations are being employed to understand the structure, function, and regulation of enzymes that interact with FBP, such as fructose-1,6-bisphosphatase (FBPase) and fructose-1,6-bisphosphate aldolase (B8822740). bioinformation.netnih.govmdpi.com
These computational approaches are valuable for:
Predicting 3D Structures: Homology modeling has been used to predict the three-dimensional structure of enzymes like fructose (B13574) 1,6-bisphosphate aldolase-II, which is crucial for understanding its function and for drug design. bioinformation.net
Studying Protein Dynamics: Molecular dynamics simulations provide insights into the stability and conformational changes of these enzymes and how they interact with FBP and its inhibitors. bioinformation.netmdpi.com
Virtual Screening for Inhibitors: In silico screening of compound libraries against enzymes like FBPase can identify potential new inhibitors. nih.govresearchgate.netsigmaaldrich.com This approach has been used to discover novel scaffolds for FBPase inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are being developed to predict the inhibitory activity of compounds against FBPase based on their chemical structure. researchgate.netnih.gov
Future directions in this field will likely involve the development of more sophisticated multi-scale models that can simulate the effects of this compound from the molecular level up to the cellular and tissue levels. These models could be used to predict the metabolic consequences of modulating FBP levels and to design novel therapeutic strategies targeting FBP-related pathways.
High-Throughput Screening Applications within Metabolic Compound Libraries
High-throughput screening (HTS) is a powerful tool for discovering new modulators of metabolic pathways. While direct HTS applications using this compound as the primary screening agent are not widely reported, the enzymes that metabolize it, particularly FBPase, are attractive targets for HTS campaigns. nih.govnih.gov
Virtual high-throughput screening (vHTS) has been successfully used to screen large compound libraries to identify novel allosteric inhibitors of FBPase. nih.gov These in silico approaches, combined with subsequent experimental validation, can accelerate the discovery of new chemical probes to study the role of FBPase in health and disease.
Future applications of HTS in this area could involve:
Developing robust assays for FBPase activity that are suitable for HTS formats.
Screening natural product libraries to identify new modulators of FBP metabolism. mdpi.com
Utilizing cell-based HTS assays that measure downstream effects of FBPase inhibition, such as changes in glucose production or cell proliferation.
The integration of HTS with other technologies, such as metabolomics and proteomics, will provide a more comprehensive understanding of the effects of the identified hit compounds.
Study of its Effects on Gene Expression and Proteomic Profiles
The influence of this compound on cellular function is also reflected in changes at the level of gene expression and the proteome. Thermal proteome profiling has emerged as a key technique to identify the direct protein targets of FBP, providing a global view of its interactome. nih.govresearchgate.net
Studies on fructose metabolism have shown that it can lead to changes in the expression of proteins involved in carbohydrate and lipid metabolism. For example, in a rat model of metabolic syndrome induced by a high-fructose diet, proteomic analysis of the liver revealed changes in the expression of fructose-1,6-bisphosphatase 1 and other enzymes involved in gluconeogenesis and fatty acid synthesis. nih.gov
Genome-wide studies have focused on identifying and characterizing the gene families of enzymes involved in FBP metabolism, such as FBPase and fructose-1,6-bisphosphate aldolase, in various organisms. mdpi.commdpi.comresearchgate.netnih.gov These studies have analyzed their expression patterns in different tissues and under various conditions, providing insights into their physiological roles. mdpi.comresearchgate.netnih.gov
Future research in this area should aim to:
Understanding its Interactions with the Microbiome and Endogenous Metabolite Systems
The intricate relationship between exogenous compounds, the gut microbiome, and host metabolism is a frontier in biomedical research. This compound, as the salt of the key metabolic intermediate fructose-1,6-bisphosphate, presents a unique case for study in this domain. While direct research on the specific effects of this compound on the gut microbiota is nascent, valuable insights can be extrapolated from studies on fructose metabolism and the systemic role of its phosphorylated form.
Interactions with the Gut Microbiome:
Excess dietary fructose that is not absorbed in the small intestine passes into the colon, where it can be metabolized by the resident microbiota. mountsinai.org This process can significantly alter the composition and function of the gut microbial ecosystem.
Microbial Dysbiosis: High concentrations of fructose have been shown to favor pro-inflammatory microbiota, leading to a state of dysbiosis. researchgate.net Studies in rodent models and humans have indicated that high-fructose diets can alter the relative abundance of major bacterial phyla, often causing a decrease in Bacteroidetes and an increase in Firmicutes. nutraingredients.commdpi.com This shift is associated with a reduction in beneficial, butyrate-producing bacteria. nutraingredients.com
Intestinal Barrier Function: The fermentation of excess fructose by gut bacteria can lead to the production of endotoxins such as lipopolysaccharide (LPS). researchgate.net This, combined with a potential decrease in the production of essential short-chain fatty acids (SCFAs), can compromise the integrity of the intestinal barrier. researchgate.net An impaired barrier allows for the translocation of inflammatory microbial products into the bloodstream, which can trigger systemic inflammation and contribute to metabolic diseases. researchgate.netnih.gov
Future research should focus directly on how orally administered this compound is metabolized and whether its passage through the gastrointestinal tract influences the microbiome differently than fructose alone. Investigating its potential prebiotic effects or its influence on the production of SCFAs and other microbial metabolites is a crucial next step.
Interactions with Endogenous Metabolite Systems:
Fructose-1,6-bisphosphate is a central and pivotal molecule within the host's endogenous metabolic network, primarily in carbohydrate metabolism. nih.gov
Glycolytic Regulation: As an intermediate in the glycolytic pathway, fructose-1,6-bisphosphate is strategically positioned at a key regulatory point. hmdb.ca Its synthesis from fructose-6-phosphate (B1210287) is a committed step in glycolysis. Furthermore, fructose-1,6-bisphosphate acts as a feed-forward allosteric activator of pyruvate (B1213749) kinase, a downstream enzyme in the pathway, thereby linking the upper and lower phases of glycolysis. hmdb.cawikipedia.org
Energy Metabolism: this compound is considered a cytoprotective agent, partly because it can stimulate anaerobic glycolysis to generate adenosine triphosphate (ATP), particularly under ischemic or hypoxic conditions. glpbio.commedchemexpress.cn Its role as a high-energy intermediate may help preserve cellular energy levels and organelle membrane stability during metabolic stress. researchgate.net
Antioxidant Properties: Research has suggested that fructose-1,6-bisphosphate possesses antioxidant capabilities. researchgate.net One proposed mechanism is its ability to chelate ferrous iron (Fe(II)). wikipedia.org By binding to Fe(II), it may prevent the generation of highly reactive oxygen species via the Fenton reaction, thus mitigating oxidative damage. wikipedia.org
Prospective studies should employ advanced metabolomic and flux analysis techniques to trace the fate of exogenously supplied this compound. This will help elucidate its direct impact on cellular energy charge, its integration into glycolysis and gluconeogenesis, and its influence on interconnected pathways like the pentose (B10789219) phosphate pathway and lipid metabolism. nih.gov
Comprehensive Analysis of its Uniqueness Compared to Other Sugar Phosphates
This compound, or fructose-1,6-bisphosphate, occupies a unique position among the family of sugar phosphates due to its distinct metabolic role, regulatory functions, and chemical properties. A comparative analysis with other key sugar phosphates highlights its singular importance.
| Feature | Fructose-1,6-bisphosphate (F1,6bP) | Glucose-6-phosphate (G6P) | Fructose-6-phosphate (F6P) | Fructose-2,6-bisphosphate (F2,6bP) |
| Primary Metabolic Role | Committed intermediate in glycolysis. hmdb.ca | Branch point for multiple pathways (glycolysis, PPP, glycogen (B147801) synthesis). | Glycolytic and gluconeogenic intermediate. | Allosteric regulator; not a direct pathway intermediate. youtube.com |
| Key Regulatory Function | Feed-forward activator of Pyruvate Kinase. wikipedia.org | Allosteric inhibitor of Hexokinase. | Substrate for the key regulatory enzyme Phosphofructokinase-1. | Potent allosteric activator of PFK-1 and inhibitor of FBPase-1. youtube.comquora.com |
| Point of Entry/Formation | Phosphorylation of Fructose-6-phosphate by PFK-1. hmdb.ca | Phosphorylation of glucose by Hexokinase/Glucokinase. | Isomerization of Glucose-6-phosphate. | Phosphorylation of Fructose-6-phosphate by PFK-2. youtube.com |
| Energetic Significance | High-energy intermediate; its formation is a major control point of glycolysis. researchgate.net | Entry point for glucose into cellular metabolism. | Precursor to the committed step of glycolysis. | A signal molecule reflecting the cell's hormonal and metabolic state. |
| Unique Chemical Property | Acts as an iron (Fe(II)) chelator, contributing to antioxidant effects. wikipedia.org | N/A | N/A | N/A |
Key Distinctions:
Metabolic Commitment: Unlike Glucose-6-phosphate, which can be shunted into several different metabolic pathways, the formation of Fructose-1,6-bisphosphate essentially commits the carbon skeleton to the glycolytic pathway.
Regulatory vs. Intermediate Role: A crucial distinction exists between Fructose-1,6-bisphosphate and Fructose-2,6-bisphosphate. While F1,6bP is a direct, mainline intermediate of glycolysis, F2,6bP is a potent regulatory molecule synthesized in a side reaction specifically to control the flux through the main pathway. youtube.comquora.com F2,6bP acts as a signal, whereas F1,6bP is a substrate that also has a feed-forward regulatory role.
Intrinsic Antioxidant Activity: The capacity of Fructose-1,6-bisphosphate to chelate iron and potentially reduce oxidative stress is a unique characteristic not typically attributed to other glycolytic sugar phosphates like G6P or F6P. wikipedia.org This property adds a layer of cytoprotective function beyond its primary role in energy metabolism.
This comparative analysis underscores that while all sugar phosphates are vital for cellular function, Fructose-1,6-bisphosphate is uniquely positioned as a committed intermediate, a feed-forward regulator, and a potential cytoprotective agent.
Q & A
Q. What is the standard synthesis protocol for Fosfructose trisodium in laboratory settings?
FTA is synthesized via phosphorylation of fructose using phosphoric acid and sodium hydroxide under controlled pH (7.0–8.5) and temperature (25–30°C). The reaction yields the trisodium salt of fructose-1,6-bisphosphate, which is purified via crystallization or chromatography . Industrial-scale production employs microbial fermentation using genetically engineered E. coli or yeast strains to produce fructose-1,6-bisphosphate, followed by chemical conversion to FTA .
Q. How does FTA modulate glycolysis at the molecular level?
FTA acts as an allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting glycolytic enzyme. By binding to PFK-1’s regulatory site, FTA induces conformational changes that enhance enzymatic activity, accelerating fructose-6-phosphate conversion to fructose-1,6-bisphosphate. This increases glycolytic flux and ATP production, particularly under ischemic conditions .
Q. What analytical methods are recommended for characterizing FTA purity and stability?
- High-Performance Liquid Chromatography (HPLC): Quantifies FTA and detects impurities using a C18 column with UV detection at 210 nm .
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity via characteristic peaks for phosphate (δ 0.5–1.5 ppm) and fructose backbone (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS): Validates molecular weight (C₆H₁₄Na₃O₁₂P₂; 380.1 g/mol) .
Q. What are the optimal storage conditions for FTA in laboratory settings?
FTA is hygroscopic and degrades under extreme pH or heat. Store as a lyophilized powder at -20°C in airtight containers. For aqueous solutions, use neutral pH (7.0–7.4) and store at -80°C for ≤1 year .
Advanced Research Questions
Q. How do environmental factors influence FTA’s efficacy in experimental models?
FTA’s activity is pH-dependent, with enhanced PFK-1 activation in acidic environments (pH 6.5–6.8), mimicking ischemic tissues. Elevated temperatures (>37°C) reduce stability, while competing allosteric modulators (e.g., ATP, citrate) can antagonize its effects. Experimental designs must control for these variables using buffered media and real-time pH monitoring .
Q. What pharmacokinetic challenges arise when translating FTA to in vivo models?
- Absorption: Rapid systemic absorption but limited blood-brain barrier penetration .
- Metabolism: Hepatic conversion to fructose-1,6-bisphosphate within 30–60 minutes .
- Excretion: Renal clearance of metabolites within 4–6 hours, necessitating frequent dosing in chronic studies .
Methodological solutions include encapsulation in liposomes or PEGylation to prolong half-life .
Q. How should researchers address contradictory data on FTA’s therapeutic efficacy?
Discrepancies in clinical outcomes (e.g., Phase II trials showing variable exercise tolerance improvement in ischemic heart disease) may stem from patient heterogeneity or dosing regimens. Mitigation strategies:
Q. What experimental models best replicate FTA’s cytoprotective effects?
Q. How does FTA compare to endogenous fructose-1,6-bisphosphate (FBP) in metabolic studies?
While both activate PFK-1, FTA’s trisodium salt confers greater solubility and stability than FBP. However, FTA lacks FBP’s role in gluconeogenesis, limiting its utility in studies of bidirectional metabolic pathways. Use isotopically labeled FTA (e.g., ¹⁸O) to track specific glycolytic contributions .
Q. What are the unresolved toxicological risks of FTA in preclinical research?
Although FTA exhibits low acute toxicity (LD₅₀ > 2 g/kg in rats), chronic exposure risks include hypernatremia and renal strain. Implement:
- Safety screens: Serum electrolyte panels and glomerular filtration rate (GFR) monitoring.
- Alternative salts: Test magnesium or calcium derivatives to reduce sodium load .
Methodological Best Practices
- Dosage Calibration: For in vitro studies, use 10–100 μM FTA; in vivo, 50–150 mg/kg via intravenous infusion .
- Data Validation: Replicate findings across ≥3 independent experiments with ANOVA/Tukey post hoc tests .
- Ethical Compliance: Adhere to NIH guidelines for ischemia models, including analgesia and endpoint criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
